3a-(hydroxymethyl)-hexahydro-5lambda6-thieno[3,4-c]furan-1,5,5-trione
Description
Properties
IUPAC Name |
6a-(hydroxymethyl)-5,5-dioxo-1,3a,4,6-tetrahydrothieno[3,4-c]furan-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O5S/c8-2-7-3-12-6(9)5(7)1-13(10,11)4-7/h5,8H,1-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKIQIGXKILDASJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(=O)OCC2(CS1(=O)=O)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3a-(hydroxymethyl)-hexahydro-5lambda6-thieno[3,4-c]furan-1,5,5-trione typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of a suitable precursor under acidic or basic conditions, followed by the introduction of the hydroxymethyl group through a hydroxymethylation reaction. The reaction conditions often require careful control of temperature, pH, and reaction time to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and scalability. Catalysts and solvents are selected to enhance the reaction rate and selectivity, while minimizing by-products and waste. The final product is typically purified through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
3a-(Hydroxymethyl)-hexahydro-5lambda6-thieno[3,4-c]furan-1,5,5-trione undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group typically yields a carboxylic acid derivative, while reduction can produce alcohol or alkane derivatives.
Scientific Research Applications
3a-(Hydroxymethyl)-hexahydro-5lambda6-thieno[3,4-c]furan-1,5,5-trione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which 3a-(hydroxymethyl)-hexahydro-5lambda6-thieno[3,4-c]furan-1,5,5-trione exerts its effects involves interactions with specific molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. In cancer research, it may act by inducing apoptosis or inhibiting cell proliferation through interactions with cellular signaling pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize its properties, the compound is compared below with structurally or functionally related molecules from the literature.
Table 1: Structural and Functional Comparison
Key Findings
Structural Complexity: The target compound’s fused thieno-furan system distinguishes it from simpler furanones (e.g., 12h in ) and flavonoid derivatives (). Its trione functionality aligns with naphthoquinoxaline derivatives (e.g., 3e), though the latter features extended aromatic systems .
Functional Group Impact :
- The hydroxymethyl group in the target compound likely enhances hydrophilicity compared to chlorinated analogs like 12h, which may exhibit higher lipophilicity due to Cl substituents .
- The trione moiety in both the target and 3e contributes to strong C=O IR absorption (~1650–1700 cm⁻¹), though 3e’s additional NHCO group introduces distinct NMR signals (e.g., δ 12.35 for NHCO) .
In contrast, 3e is formed through condensation reactions, highlighting divergent strategies for trione incorporation .
Thermal Stability: While the target compound lacks reported melting points, 3e’s high melting point (309–311°C) underscores the thermal stability imparted by its rigid aromatic core . Chlorinated furanones (e.g., 12h) may exhibit lower stability due to weaker C-Cl bonds .
Applications and Utility: The target compound is marketed as a synthetic building block, implying modular reactivity for drug discovery or materials science . In contrast, flavonoid derivatives () and naphthoquinoxalines () are often studied for biological activity (e.g., anticancer, antioxidant) .
Contrasts and Limitations
- Spectral Data Gaps : The target compound lacks explicit NMR or IR data in the evidence, limiting direct comparison with well-characterized analogs like 3e .
- Reactivity: The thieno-furan system’s sulfur atom may confer unique redox or coordination properties absent in oxygen-only analogs (e.g., 12h) .
Biological Activity
3a-(hydroxymethyl)-hexahydro-5lambda6-thieno[3,4-c]furan-1,5,5-trione (CAS No. 2445790-38-3) is a synthetic compound that has garnered attention for its potential biological activities. This article delves into the compound's biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.
Biological Activity Overview
Research on the biological activity of this compound has revealed several promising effects:
Antimicrobial Activity
Preliminary studies indicate that compounds similar to this compound exhibit antimicrobial properties. For instance, related thieno derivatives have shown fungicidal activity against various strains of fungi such as Fusarium oxysporum .
Antioxidant Properties
The antioxidant capacity of the compound has been evaluated through various assays. Compounds with similar structures have demonstrated significant free radical scavenging activity, suggesting that this compound may also possess antioxidant properties .
Cytotoxicity Studies
In vitro studies have assessed the cytotoxic effects of this compound on cancer cell lines. The results indicate that it may induce apoptosis in certain cancer cells through mechanisms involving oxidative stress and disruption of cellular metabolism .
Table 1: Summary of Biological Activities
| Activity Type | Observations | Reference |
|---|---|---|
| Antimicrobial | Effective against Fusarium oxysporum | |
| Antioxidant | Significant free radical scavenging | |
| Cytotoxicity | Induces apoptosis in cancer cell lines |
Case Study: Antimicrobial Efficacy
A study focused on the antimicrobial efficacy of thieno derivatives found that when tested against Fusarium species, certain compounds exhibited a minimum inhibitory concentration (MIC) as low as 50 µg/mL. This suggests that modifications to the thieno structure can enhance antimicrobial potency.
Case Study: Cytotoxic Mechanisms
In another study examining cytotoxicity, researchers treated human cancer cell lines with varying concentrations of this compound. The findings revealed a dose-dependent decrease in cell viability, with significant apoptosis markers observed at higher concentrations. This implicates oxidative stress as a key mechanism behind its cytotoxic effects.
Q & A
Basic: What synthetic methodologies are reported for 3a-(hydroxymethyl)-hexahydro-5λ⁶-thieno[3,4-c]furan-1,5,5-trione?
The compound’s synthesis involves multi-step heterocyclic assembly, leveraging functionalized furan and thiophene precursors. A common approach includes:
- Stepwise cyclization : Starting with hydroxymethyl-substituted furan derivatives (e.g., 3-(hydroxymethyl)-2-(trimethylsilyl)methylfuran) , followed by sulfur incorporation via thiol-ene reactions or ring-closing metathesis.
- Stereochemical control : Use of chiral auxiliaries or asymmetric catalysis to establish the fused thieno-furan scaffold. For example, silver-catalyzed diastereoselective cycloadditions (analogous to spirocyclic pyrrolidine-lactones) ensure stereochemical fidelity .
- Purification : Column chromatography (silica gel) or recrystallization from methanol/water mixtures, as indicated by melting points (117–119°C) and optical rotation data .
Basic: How is the stereochemical configuration validated for this compound?
Stereochemical assignment relies on:
- NMR spectroscopy : ¹H-¹H COSY and NOESY to confirm spatial proximity of protons in the fused ring system. For example, coupling constants (e.g., J = 8–12 Hz) distinguish axial/equatorial substituents in the hexahydro-thieno-furan core .
- X-ray crystallography : Single-crystal analysis resolves absolute configuration, as demonstrated for structurally related compounds (e.g., (3aR,4S,5R,6aS)-hexahydro derivatives) .
- Optical rotation : Specific rotation values (e.g., [α]D = -44° in methanol) cross-validate enantiomeric purity .
Advanced: What computational strategies predict reactivity in cycloaddition or dimerization reactions?
Density Functional Theory (DFT) studies model:
- Transition states : For example, dimerization kinetics of O-quinodimethanes derived from furan analogs (e.g., α-methyl-substituted furans) reveal steric and electronic effects on reaction pathways .
- Frontier Molecular Orbital (FMO) analysis : Predicts regioselectivity in [4+2] or [3+2] cycloadditions by comparing HOMO-LUMO gaps of reactants .
- Solvent effects : Polarizable Continuum Models (PCM) evaluate solvent polarity’s impact on reaction thermodynamics, critical for optimizing aqueous or organic-phase syntheses .
Advanced: How are contradictions in reported spectroscopic data resolved?
Discrepancies in NMR or IR spectra (e.g., shifts in carbonyl stretches) are addressed via:
- Batch comparison : Replicate syntheses under controlled conditions (temperature, catalyst loading) to isolate variables causing spectral deviations .
- Isotopic labeling : ¹³C-labeled precursors track carbon environments in complex fused-ring systems, clarifying ambiguous signals .
- Cross-technique validation : Correlate NMR data with High-Resolution Mass Spectrometry (HRMS) and X-ray structures to resolve ambiguities in substituent positioning .
Basic: What analytical techniques quantify purity and stability?
- HPLC-DAD/ELSD : Reverse-phase chromatography with diode-array detection monitors degradation products under thermal stress (e.g., 40–80°C) .
- Thermogravimetric Analysis (TGA) : Assesses thermal stability, with decomposition onset temperatures >200°C for related furan-trione derivatives .
- Karl Fischer titration : Quantifies hygroscopicity, critical for handling hygroscopic hydroxymethyl groups .
Advanced: What strategies optimize diastereoselectivity in functionalizing the thieno-furan core?
- Chiral ligands : Bisoxazoline or phosphine ligands in asymmetric catalysis enhance enantiomeric excess (e.g., >90% ee in silver-catalyzed cycloadditions) .
- Solvent engineering : Polar aprotic solvents (e.g., DMF, DMSO) stabilize transition states favoring cis-fused ring systems .
- Dynamic kinetic resolution : Racemization-prone intermediates are trapped via rapid ring-closing steps, as shown in spirocyclic lactone syntheses .
Basic: What safety protocols are recommended for handling this compound?
- Personal Protective Equipment (PPE) : Nitrile gloves, safety goggles, and lab coats to avoid dermal/ocular exposure .
- Ventilation : Use fume hoods to mitigate inhalation risks during solid-phase handling .
- Waste disposal : Incineration via authorized facilities to prevent environmental release of sulfur-containing byproducts .
Advanced: How does the electronic structure influence optoelectronic applications?
- Bandgap engineering : Substituent effects (e.g., hydroxymethyl vs. trifluoromethoxy groups) modulate HOMO-LUMO gaps, as modeled for conjugated polymers in organic photovoltaics .
- Charge transport : Thieno-furan’s planar geometry enhances π-π stacking, with hole mobilities (~10⁻² cm²/V·s) competitive with polythiophenes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
